1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO. It is known for its unique structure, which includes an amino group and a dichlorophenyl group attached to a propanol backbone.
Preparation Methods
The synthesis of 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-1-(2,6-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Amino-2-propanol: This compound has a similar propanol backbone but lacks the dichlorophenyl group, resulting in different chemical and biological properties.
2-Amino-1-(2,6-dichlorophenyl)ethanol: This compound has a similar dichlorophenyl group but differs in the position of the amino group and the length of the carbon chain.
The presence of the dichlorophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
BTJUURDIFWQGTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
Origin of Product |
United States |
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